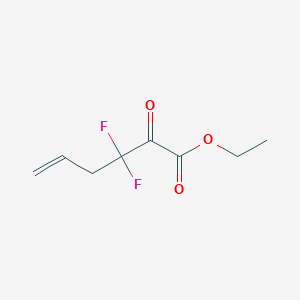

Ethyl 3,3-difluoro-2-oxohex-5-enoate

Description

Contextualization of Organofluorine Chemistry in Modern Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical synthesis. bldpharm.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. crysdotllc.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet the carbon-fluorine bond is one of the strongest single covalent bonds in organic chemistry. bldpharm.com These unique characteristics mean that fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov Consequently, organofluorine compounds have found indispensable applications in various high-tech fields, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers. myskinrecipes.comacs.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, highlighting the profound impact of organofluorine chemistry. bldpharm.com The development of novel and efficient methods for introducing fluorine and fluoroalkyl groups into organic scaffolds remains a vibrant and rapidly advancing area of research. myskinrecipes.com

Role of Alpha-Keto Esters as Versatile Synthetic Intermediates

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique 1,2-dicarbonyl arrangement makes them highly valuable and versatile intermediates in organic synthesis. nih.govnih.gov They serve as crucial precursors for the synthesis of other important molecules, including biologically significant α-amino acids and α-hydroxy acids. nih.govresearchgate.net The reactivity of α-keto esters is multifaceted; they can undergo nucleophilic addition at the ketone carbonyl, participate in enolate chemistry, and act as dienophiles or electrophiles in various cycloaddition and conjugate addition reactions. nih.govnih.gov Their ability to engage in diverse transformations makes them powerful building blocks for constructing complex molecular architectures, including a wide array of heterocyclic compounds. nih.govorganic-chemistry.org In the realm of asymmetric synthesis, β,γ-unsaturated α-ketoesters are particularly privileged synthons, as their dicarbonyl motif can effectively coordinate with chiral catalysts to enable the creation of stereogenic centers with high levels of control. nih.gov

Specific Focus: Ethyl 3,3-difluoro-2-oxohex-5-enoate as a Key Fluorinated Building Block

Within the intersection of organofluorine chemistry and the utility of α-keto esters lies this compound. This compound merges the advantageous properties of a β,γ-unsaturated α-ketoester with a gem-difluoro group at the α-position relative to the double bond. While detailed synthetic and reactivity studies specifically focusing on this molecule are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a specialized building block. It is commercially available, indicating its utility in synthetic applications. bldpharm.comcrysdotllc.commyskinrecipes.com

The presence of the gem-difluoro group is expected to significantly influence the molecule's reactivity. This motif can act as a stable bioisostere for a carbonyl or ether group and can modulate the electronic properties of the adjacent keto-ester functionality. The combination of the electron-withdrawing difluoromethylene group, the conjugated double bond, and the dual carbonyl system creates a highly functionalized and reactive scaffold. Based on the known reactivity of related compounds, this compound is a prime candidate for various transformations, such as Michael additions, Diels-Alder reactions, and other pericyclic processes, leading to the creation of complex, fluorine-containing cyclic and acyclic systems. nih.govresearchgate.net

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 165465-49-6 |

| Molecular Formula | C₈H₁₀F₂O₃ |

| Structure | |

| Classification | Fluorinated Building Block, Alkenyl, Ester |

Table 1: Properties of this compound. bldpharm.com

Historical Development of Difluorinated Compounds in Synthetic Chemistry

The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. acs.org The first synthesis of an organofluorine compound was reported in the mid-19th century, with early methods focusing on halogen exchange reactions. acs.org The development of methods to create difluorinated structures, particularly the gem-difluoromethylene group (CF₂), has been a significant area of focus. Historically, harsh reagents and conditions were often necessary. The chemistry of difluorocarbene, a highly reactive intermediate, became an important aspect of creating these structures, with significant contributions emerging from the 1980s onwards. nih.gov In recent decades, the development of milder and more selective fluorinating agents, such as Selectfluor®, has enabled more efficient synthesis of α,α-difluoro ketones. researchgate.net Modern synthetic strategies have expanded to include photocatalytic methods and the use of versatile linchpin reagents like ClCF₂SO₂Na to construct diverse difluorinated compounds from simple alkenes, demonstrating the ongoing innovation in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-difluoro-2-oxohex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O3/c1-3-5-8(9,10)6(11)7(12)13-4-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJJKIIGFXIFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(CC=C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of Ethyl 3,3 Difluoro 2 Oxohex 5 Enoate

Reactivity of the α,α-Difluoro-Ketone Moiety

The presence of two fluorine atoms on the carbon adjacent to the ketone significantly influences the reactivity of this part of the molecule. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon in ethyl 3,3-difluoro-2-oxohex-5-enoate is a prime site for nucleophilic addition reactions. The gem-difluoro group inductively withdraws electron density, rendering the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to its non-fluorinated counterparts.

A variety of nucleophiles can add to the carbonyl group. For instance, in analogous α,α-difluoro-β-ketoesters, reactions with organometallic reagents such as Grignard reagents or organolithium compounds would be expected to proceed readily to form tertiary alcohols. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

A notable application of nucleophilic addition to similar structures is the aldol (B89426) reaction. The generation of a difluoroenolate, followed by its reaction with an aldehyde or ketone, leads to the formation of α,α-difluoro-β-hydroxy ketones. This transformation is a powerful tool for constructing complex fluorinated molecules.

Enolization and Difluoroenolate Chemistry

The acidity of the α-protons in β-dicarbonyl compounds facilitates enolization, a key process for many of their reactions. In the case of this compound, the presence of the fluorine atoms precludes the typical enolization involving the C4 proton. However, the generation of a difluoroenolate species is a crucial aspect of its chemistry.

Difluoroenolates are reactive intermediates that can be generated from α,α-difluoro-β-ketoesters. These enolates serve as potent nucleophiles in various carbon-carbon bond-forming reactions. The stability of difluoroenolates is influenced by the counterion and the solvent system used. Common methods for their generation include the use of strong bases or the reaction of difluoroenoxysilanes. nih.gov The in situ generation of these nucleophiles from precursors like pentafluoro-gem-diols using cesium fluoride (B91410) has also been reported. nih.gov

The stability of α,α-difluoro-β-amino ketones, formed from the reaction of difluoroenolates with imines, has been studied, with some derivatives showing good stability in rat serum. nih.gov This highlights the potential of difluoroenolate chemistry in the synthesis of biologically relevant molecules.

A particularly elegant method for generating difluoroenolates is through decarboxylation. Decarboxylative processes offer a mild and often environmentally friendly route to these reactive intermediates. For example, the decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salts with carbonyl compounds, promoted by a zinc chloride/TMEDA complex, proceeds smoothly to give α,α-difluoro-β-hydroxy ketones in high yields.

Another approach involves the Yb(OTf)₃-promoted Krapcho-type decarboxylation of a 2,2-difluoro-3-oxopropanoate, which subsequently undergoes an aldol reaction. This one-pot protocol utilizes a bench-stable and non-hygroscopic precursor to generate the difluoroenolate.

Reactions with Carbon-Carbon Multiple Bonds

The difluoroenolate derived from this compound can, in principle, react with various electrophilic carbon-carbon multiple bonds. These reactions would include Michael additions to α,β-unsaturated carbonyl compounds and other activated alkenes.

Furthermore, the electron-deficient nature of the α,α-difluoro-β-ketoester moiety itself can make it a dienophile in Diels-Alder reactions, particularly when activated by a Lewis acid. The reaction would involve the conjugated system formed upon enolization.

Reactivity of the Hex-5-enoate Moiety

The terminal double bond in the hex-5-enoate portion of the molecule offers another site for chemical modification. The reactivity of this alkene can be exploited to introduce further functionality, and its distance from the electron-withdrawing difluoro-keto-ester group suggests that it may exhibit reactivity typical of an isolated terminal alkene.

A key challenge and area of interest in the chemistry of this compound is the chemoselective transformation of one reactive site in the presence of the other. For instance, selective reaction at the terminal alkene without affecting the α,α-difluoro-ketone moiety, or vice versa, would be a valuable synthetic strategy.

Potential reactions at the terminal alkene include:

Hydroboration-oxidation: This would lead to the corresponding terminal alcohol.

Epoxidation: Formation of an epoxide, which can then be opened by various nucleophiles.

Metathesis: Cross-metathesis or ring-closing metathesis (if another double bond is present) could be employed.

Radical additions: Free-radical addition of reagents like HBr or thiols would likely proceed at this site.

Cycloadditions: The terminal alkene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with a nitrile oxide would yield an isoxazoline.

The specific conditions required to achieve high chemoselectivity would depend on the nature of the reagents and catalysts used. For example, certain transition metal catalysts are known to promote reactions at terminal alkenes with high selectivity. researchgate.net

Below is a table summarizing potential reactions for the different moieties of this compound based on the reactivity of analogous compounds.

| Moiety | Reaction Type | Reagent/Conditions | Expected Product |

| α,α-Difluoro-Ketone | Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | |

| Decarboxylative Aldol | Aldehyde, ZnCl₂/TMEDA | α,α-Difluoro-β-hydroxy ketone | |

| Hex-5-enoate | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Terminal Alcohol |

| Epoxidation | m-CPBA | Epoxide | |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. libretexts.org While specific studies on the olefin metathesis of this compound are not extensively documented, the reactivity of its terminal double bond can be predicted based on established principles of cross-metathesis (CM).

Cross-metathesis between a terminal alkene and a partner olefin, often an α,β-unsaturated carbonyl compound, is a common strategy for forming new carbon-carbon bonds. uwindsor.ca In the case of this compound, the terminal vinyl group can potentially react with various electron-deficient olefins in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst. The success and selectivity of such reactions are often influenced by the electronic nature and steric hindrance of the substrates. illinois.edu The electron-withdrawing nature of the gem-difluoro-α-keto-ester moiety could influence the reactivity of the terminal alkene, potentially requiring tailored catalysts or reaction conditions for efficient transformation.

A potential application of olefin metathesis involving this compound could be in ring-closing metathesis (RCM) if an additional double bond were present in the ester chain, leading to the formation of fluorinated cyclic compounds. The general utility of RCM in synthesizing cyclic structures highlights a potential, though not yet demonstrated, synthetic route for derivatives of this compound.

Table 1: Potential Olefin Metathesis Reactions of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | Catalyst Example |

| Cross-Metathesis | This compound, Acrylonitrile | Substituted difluoro-keto-ester | Grubbs II Catalyst |

| Ring-Closing Metathesis (hypothetical) | A derivative of this compound with a second double bond | Fluorinated cyclic keto-ester | Hoveyda-Grubbs Catalyst |

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon double bond in proximity to the electron-withdrawing gem-difluoro-α-keto-ester system suggests that this compound could act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comucalgary.ca The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, and it is a cornerstone of synthetic organic chemistry for the construction of cyclic systems with high stereocontrol. libretexts.orgyoutube.comopenstax.org

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The gem-difluoro group, coupled with the adjacent ketone and ester functionalities, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it a more potent dienophile for reactions with electron-rich dienes. researchgate.net

For instance, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with a difluorinated, oxygenated side chain. The regioselectivity and stereoselectivity of such a reaction would be of considerable interest, with the potential to generate complex molecular architectures in a single step.

Table 2: Predicted Diels-Alder Reaction with this compound

| Diene | Dienophile | Expected Product | Reaction Type |

| 1,3-Butadiene | This compound | Ethyl 2-(4-(difluoromethyl)-3-oxocyclohex-1-en-1-yl)-2-fluoroacetate | [4+2] Cycloaddition |

| Cyclopentadiene | This compound | Bicyclic adduct with difluoro-keto-ester moiety | [4+2] Cycloaddition |

Hydrogenation and Reductive Transformations

The presence of both a carbon-carbon double bond and a ketone carbonyl group in this compound opens up multiple avenues for hydrogenation and other reductive transformations. The challenge and opportunity lie in achieving chemoselectivity—the selective reduction of one functional group in the presence of the other.

Asymmetric hydrogenation of unsaturated ketones is a well-established method for producing chiral alcohols, which are valuable synthetic intermediates. nih.govrsc.org Various ruthenium and iridium-based catalysts have been developed for the highly enantioselective hydrogenation of the C=C bond in α,β-unsaturated ketones. nih.govrsc.org In the case of this compound, which is a β,γ-unsaturated ketone, the hydrogenation of the terminal alkene would yield Ethyl 3,3-difluoro-2-oxohexanoate.

Alternatively, the ketone functionality can be targeted for reduction. Asymmetric transfer hydrogenation of β-keto esters is a powerful tool for the synthesis of chiral β-hydroxy esters. nih.govresearchgate.net This reaction often utilizes catalysts like Ru(II)/arene/TsDPEN complexes. researchgate.net The reduction of the ketone in this compound would lead to the corresponding β-hydroxy ester, Ethyl 3,3-difluoro-2-hydroxyhex-5-enoate. The choice of catalyst and reaction conditions would be crucial in dictating whether the alkene or the ketone is preferentially reduced.

Table 3: Potential Reductive Pathways for this compound

| Functional Group Targeted | Reducing Agent/Catalyst | Product |

| C=C Double Bond | H₂, Ir-N,P complex | Ethyl 3,3-difluoro-2-oxohexanoate |

| C=O Ketone | HCOOH/Et₃N, Ru(II) catalyst | Ethyl 3,3-difluoro-2-hydroxyhex-5-enoate |

| Both C=C and C=O | H₂, Pd/C (harsher conditions) | Ethyl 3,3-difluoro-2-hydroxyhexanoate |

Interplay Between Fluorine Atoms and Adjacent Functional Groups on Reactivity

The two fluorine atoms at the α-position to the ketone exert a profound influence on the reactivity of the entire molecule. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which has several important consequences.

Firstly, the gem-difluoro group increases the electrophilicity of the adjacent ketone carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. However, the steric bulk of the fluorine atoms can also play a role in modulating the accessibility of the carbonyl group to nucleophiles.

Secondly, the electron-withdrawing nature of the CF₂ group influences the reactivity of the terminal alkene. While not directly conjugated, the inductive effect can be transmitted through the sigma framework, potentially affecting the electron density of the double bond and its reactivity in electrophilic addition or cycloaddition reactions.

A particularly interesting aspect of the gem-difluoro group is its role as a bioisostere for a carbonyl group. nih.gov This means that the CF₂ group can mimic the steric and electronic properties of a ketone or aldehyde in biological systems, a strategy often employed in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. researchgate.net The ability of gem-difluoroalkenes to act as electrophilic targets for enzymes is a testament to the unique reactivity conferred by the fluorine atoms. nih.gov

Stability and Tautomerism Considerations

β-Keto esters are known to exist in equilibrium between their keto and enol forms. nih.gov This keto-enol tautomerism is a fundamental concept in organic chemistry and is influenced by factors such as solvent polarity and the nature of substituents. libretexts.orgnih.gov For simple β-keto esters, the keto form generally predominates in polar solvents, while the enol form can be more favored in nonpolar solvents due to the formation of a stable intramolecular hydrogen bond. researchgate.netchemrxiv.org

The presence of the α,α-difluoro substitution in this compound has a significant impact on this equilibrium. The strong electron-withdrawing effect of the two fluorine atoms destabilizes the formation of an adjacent enolate, which is the intermediate in the base-catalyzed enolization process. nih.gov Consequently, the equilibrium is expected to lie heavily on the side of the keto tautomer. The acidity of the α-hydrogens, which is a prerequisite for enolization, is absent in this case due to the difluoro substitution at the α-position. Any potential enolization would have to occur at the γ-position, which is generally less favorable.

The stability of the compound is also influenced by the fluorine atoms. The C-F bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. However, the presence of the gem-difluoro group can also activate the molecule towards certain types of reactions, as discussed in the reactivity sections.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Fluorinated Amino Acids and Derivatives

While the direct synthesis of fluorinated amino acids using Ethyl 3,3-difluoro-2-oxohex-5-enoate is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential as a precursor. Fluorinated amino acids are of significant interest in medicinal chemistry and protein engineering. beilstein-journals.org The introduction of fluorine can alter the hydrophobicity, metabolic stability, and conformational properties of peptides and proteins. beilstein-journals.orgpsu.edu General synthetic strategies for creating fluorinated β-amino acids often involve reactions like biomimetic transamination of fluorinated carbonyl compounds or Mannich-type reactions with fluorinated substrates. researchgate.net The difluoro-keto-ester functionality in this compound makes it a plausible candidate for such transformations, which are foundational in producing novel amino acid derivatives.

Building Block for Biologically Active Compounds

The unique combination of functional groups makes this compound a useful starting material for constructing biologically active molecules. evitachem.com The presence of the difluoromethylene group is particularly significant, as this motif is a key feature in many modern pharmaceuticals.

Design of Protease Inhibitors

The difluoromethyl ketone group is a known pharmacophore used in the design of protease inhibitors. Although specific examples employing this compound are not detailed in available research, related difluoromethyl ketones have been investigated for this purpose. These groups can act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis, which allows them to bind tightly to the active site of proteases.

Development of GABAB Agonists

Recent research has identified β-hydroxy and β-amino difluoromethyl ketones as a novel class of agonists for the γ-aminobutyric acid type B (GABAB) receptor. nih.govnih.gov These compounds are structurally distinct from traditional GABAB agonists because they lack the characteristic carboxylic acid and amino groups of GABA itself. nih.govnih.gov The structure of this compound, being a difluoro-keto-ester, aligns with the core structure of these new agonists. This suggests its potential as a synthetic intermediate for developing new modulators of the GABAB receptor, which is a target for treating conditions like muscle spasticity and pain. nih.gov

Contributions to Drug Discovery and Agrochemical Development

The incorporation of fluorine atoms into drug candidates and agrochemicals is a widely used strategy to enhance their efficacy and metabolic stability. cas.cn Organofluorine compounds represent approximately 20% of all pharmaceuticals and about 50% of recently registered agrochemicals. cas.cn As a fluorinated building block, this compound serves as a valuable tool in these development pipelines. evitachem.combldpharm.com Its utility lies in its ability to introduce the C-F bond, one of the strongest in organic chemistry, into complex molecular architectures, thereby improving the pharmacokinetic and physicochemical properties of the final products. psu.edu

Synthesis of Other Specialty Organofluorine Compounds

This compound is a key reagent for synthesizing a variety of specialty organofluorine compounds. evitachem.com The reactivity of its alkene and keto-ester functionalities allows for a range of chemical transformations. For instance, functionalization of related 2,2-difluoro enol silyl (B83357) ethers with electrophilic reagents has been shown to produce perfluoroethyl ketones and other novel fluorinated moieties under mild conditions. diva-portal.orgdiva-portal.org Such reactions highlight the potential of this compound to serve as a platform for creating structurally diverse and complex fluorinated molecules for materials science and other advanced applications. evitachem.comnih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and transformation of Ethyl 3,3-difluoro-2-oxohex-5-enoate involve reaction mechanisms that are a subject of significant academic and industrial research. The presence of the difluoro group at the α-position to the keto-ester functionality introduces unique electronic effects that govern its reactivity.

One proposed mechanism for the synthesis of similar fluorinated β-ketoesters involves the nucleophilic attack of an enolate or a related species on a fluorinated electrophile. For instance, in the synthesis of N-(per)fluoroalkylated 5-substituted 1,2,3-triazoles from carbonyl-stabilized phosphonium (B103445) ylides and fluorinated azides, a proposed mechanism involves the nucleophilic attack of the ylidic carbon on the terminal nitrogen of the azide. acs.orgacs.org This is followed by a rapid cyclization. acs.orgacs.org While this is not a direct synthesis of this compound, it provides a plausible mechanistic framework for the formation of C-C bonds adjacent to a difluoromethylene group.

Transformations of this compound are also of interest. For example, in reactions where it might act as an inhibitor of esterases, the mechanism is believed to involve the formation of a tetrahedral adduct between a serine residue at the active site of the enzyme and the highly electrophilic carbonyl group of the ketone. nih.gov This is a common mechanism for fluorinated ketones inhibiting various esterases. nih.gov

A base-mediated didefluorination has been reported for other organofluorine compounds, proceeding through a difluoroquinone methide intermediate via a 1,4-elimination pathway of two fluoride (B91410) ions. acs.org While not directly demonstrated for this compound, such a pathway could be a potential transformation under specific basic conditions.

Computational Modeling of Fluorine Effects on Molecular Structure and Reactivity

Computational modeling, particularly through density functional theory (DFT), is a powerful tool for understanding the effects of fluorine atoms on the molecular structure and reactivity of compounds like this compound. The high electronegativity of fluorine significantly influences the electronic properties of the molecule.

Studies on similar fluorinated ketones have shown that fluorination enhances the reactivity of the carbonyl group. nih.gov This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Quantum mechanical calculations have demonstrated a correlation between the charge of the carbonyl carbon and the free energy difference in aqueous solution, indicating that a more electrophilic carbon is more prone to hydration. nih.gov

The introduction of fluorine can also stabilize certain conformations. For example, in α/β hybrid peptides, fluorine substitution has been shown to influence folding patterns through stereoelectronic effects and potential hydrogen bonding. nih.gov While a direct computational study on the conformational preferences of this compound is not widely available, it is expected that the gem-difluoro group would impose specific steric and electronic constraints, influencing the orientation of the adjacent allyl and ethyl ester groups.

DFT calculations on difluoroboron biindolediketonates have been used to model their electronic properties and excitation energies, showing good agreement with experimental data. mdpi.com Similar computational approaches could be applied to this compound to predict its spectroscopic properties and reactivity.

Transition State Analysis for Key Reactions

Transition state theory is employed to analyze the kinetics and energy barriers of reactions involving fluorinated compounds. For this compound, this analysis is crucial for understanding the feasibility and rates of its synthesis and subsequent transformations.

In the context of enzyme inhibition, trifluoromethyl ketones (TFMKs) are considered transition-state analogues. nih.gov The inhibition mechanism involves the formation of a stable tetrahedral adduct that mimics the transition state of ester hydrolysis. nih.gov It is highly probable that this compound would exhibit similar behavior, with the difluorinated carbon stabilizing the tetrahedral intermediate formed upon nucleophilic attack by an active site residue.

Theoretical studies on the reaction of other organic molecules, such as the ethylbenzene-OH adduct with O2 and NO2, have utilized density functional theory to calculate the energy barriers of different reaction pathways. mdpi.com For instance, the reaction path with a significant exothermicity and a lower energy barrier is favored. mdpi.com A similar approach could be used to model the transition states for reactions of this compound, such as its reaction with nucleophiles or its potential for mdpi.commdpi.com-sigmatropic rearrangements (Claisen condensation).

Spectroscopic Characterization for Mechanistic Probes (e.g., 19F NMR)

Spectroscopic techniques, particularly 19F NMR, are invaluable for probing the mechanisms of reactions involving fluorinated compounds. The 19F nucleus is highly sensitive and provides a clean spectroscopic window, making it an excellent probe for monitoring the fate of fluorine-containing molecules during a reaction.

In mechanistic studies of reactions involving fluorinated azides, 19F NMR spectroscopy has been used to confirm the absence of certain side products, thereby supporting a proposed reaction mechanism. acs.orgacs.org For this compound, 19F NMR would be instrumental in tracking any transformations involving the C-F bonds, such as elimination or substitution reactions.

Other spectroscopic methods also provide crucial mechanistic insights. For instance, IR spectroscopy can be used to monitor the carbonyl stretching frequency, which is sensitive to the electronic environment. In difluoroboron complexes, a redshift in the C=O stretching frequency upon coordination to boron confirms the interaction at the carbonyl group. mdpi.com Similarly, changes in the IR spectrum of this compound upon reaction would provide evidence for the involvement of the keto-ester moiety.

Fluorescence spectroscopy can also be a powerful tool. While this compound itself is not expected to be strongly fluorescent, its reactions could be monitored by coupling it to a fluorescent reporter group or by observing changes in the fluorescence of a reaction partner.

| Spectroscopic Data for Mechanistic Analysis | |

| Technique | Application for this compound |

| 19F NMR | Monitoring reactions at the difluorinated center, detecting intermediates and byproducts. acs.orgacs.org |

| 1H & 13C NMR | Structural elucidation of reactants, intermediates, and products. |

| IR Spectroscopy | Observing changes in carbonyl and C-F bond stretching frequencies to probe electronic changes. mdpi.com |

| Mass Spectrometry | Identification of products and intermediates by their mass-to-charge ratio. |

| UV-Vis Spectroscopy | Monitoring reactions involving chromophoric changes. |

| Fluorescence Spectroscopy | Probing reactions by coupling to a fluorophore or observing quenching/enhancement. researchgate.net |

| Computational Parameters for Mechanistic Studies | |

| Parameter | Relevance for this compound |

| Transition State Geometries | Understanding the structure of the highest energy point along the reaction coordinate. |

| Activation Energies (ΔG‡) | Predicting reaction rates and feasibility. |

| Reaction Enthalpies (ΔH) | Determining if a reaction is exothermic or endothermic. |

| Natural Bond Orbital (NBO) Analysis | Investigating charge distribution and orbital interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizing electrophilic and nucleophilic sites. |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules with a fluorine-containing quaternary stereocenter is a significant challenge in organic synthesis, driven by the prevalence of such motifs in pharmaceuticals and agrochemicals. nih.govnih.gov While methods for the asymmetric synthesis of α-fluoro-β-ketoesters exist, future work on Ethyl 3,3-difluoro-2-oxohex-5-enoate will likely focus on developing new catalytic enantioselective strategies.

Promising approaches could involve:

Phase-Transfer Catalysis: Recent studies have shown that asymmetric α-difluoroalkylation of β-ketoesters can be achieved using visible light and a phase-transfer catalyst, removing the need for expensive transition metals. rsc.org Applying this methodology to synthesize chiral variants of this compound could provide an economical and scalable route.

Organocatalysis: Chiral quinine (B1679958) derivatives have been successfully used to catalyze the enantioselective numberanalytics.comnumberanalytics.com-proton shift of β,β-difluoro-α-imino amides, yielding chiral amino amides with high enantioselectivity. nih.gov Exploring organocatalytic routes, such as conjugate additions to precursors or enantioselective fluorination, presents a fertile ground for research. nih.gov

Transition Metal Catalysis: The use of chiral transition metal complexes, such as those based on Nickel, Rhodium, or Palladium, has proven effective for the asymmetric hydrogenation of unsaturated bonds near a difluoromethyl group and for the difluoroalkylation of β-ketoesters. rsc.orgdicp.ac.cn Future research could adapt these catalytic systems to achieve the enantioselective synthesis of this compound or its derivatives.

A comparison of potential catalytic systems is presented below.

| Catalytic System | Approach | Potential Advantages | Representative Research |

| Phase-Transfer Catalysis | Asymmetric α-difluoroalkylation via visible light promotion. | Metal-free, potentially lower cost. rsc.org | Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters. rsc.org |

| Organocatalysis | Enantioselective conjugate addition or fluorination. | Avoids metal contamination, mild reaction conditions. nih.gov | Asymmetric construction of C-F quaternary stereogenic centers. nih.gov |

| Transition Metal Catalysis | Asymmetric hydrogenation or difluoroalkylation. | High efficiency and enantioselectivity. rsc.orgdicp.ac.cn | Pd-catalyzed asymmetric hydrogenation of α,α-difluoro butenoates. dicp.ac.cn |

Expanding the Substrate Scope and Functional Group Compatibility

A crucial aspect of developing any new synthetic method is understanding its tolerance for various functional groups. Future research into the synthesis of this compound and its derivatives will need to systematically investigate the compatibility of different functional groups on the starting materials. For instance, in syntheses involving precursors to the hexenoate chain, the tolerance for different substituents on the allyl group or the use of alternative ester groups (e.g., tert-butyl, benzyl) would be explored.

Research on related syntheses, such as the difluoroalkylation of β-ketoesters or the Reformatsky reaction for preparing α,α-difluoro-β-amino esters, demonstrates that a broad range of functional groups can be tolerated. organic-chemistry.orglookchem.com A key research goal would be to establish a similar or broader scope for synthetic routes to this compound, enhancing its utility as a versatile synthetic intermediate. This would involve testing substrates with various electronic and steric properties to map the limitations and strengths of the developed pathways.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, energy consumption, and the use of hazardous substances. numberanalytics.comcarlroth.com For this compound, future research can incorporate green chemistry principles in several ways. numberanalytics.comsocietechimiquedefrance.fr

Catalyst- and Solvent-Free Conditions: Some multicomponent reactions for synthesizing complex molecules can be performed under solvent-free and catalyst-free conditions, significantly reducing the environmental impact. rsc.org Exploring such conditions for the synthesis of this compound is a key avenue for future work.

Use of Greener Solvents: When solvents are necessary, replacing traditional volatile organic compounds with greener alternatives like glycerol, polyethylene (B3416737) glycol (PEG), or water is a priority. rsc.org Research could focus on adapting existing synthetic protocols to these more environmentally benign media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) is a core tenet of green chemistry. carlroth.com Future synthetic strategies should be evaluated based on their atom economy, favoring addition and cyclization reactions over those that generate stoichiometric byproducts.

Sustainable Reagents: The development of fluorinating agents that are less toxic, derived from renewable sources, and easier to recycle represents a major trend in sustainable organofluorine chemistry. numberanalytics.com Future syntheses could focus on employing these newer-generation reagents.

Exploration of New Reactivity Modes and Cascade Reactions

The multiple functional groups in this compound offer opportunities for novel reactivity and the design of elegant cascade reactions. A cascade reaction, where multiple bonds are formed in a single operation, provides rapid access to molecular complexity and aligns with the principles of green chemistry. beilstein-journals.org

Future explorations could include:

Intramolecular Cyclizations: The terminal alkene and the β-dicarbonyl moiety are perfectly positioned for intramolecular reactions. For example, a Michael addition-initiated ring closure could lead to the formation of complex cyclic structures. Diversity-oriented synthesis strategies have used similar precursors to create diverse molecular architectures under photochemical conditions. rsc.org

Reductive Aldolization-Lactonization Cascades: Copper-catalyzed cascade reactions have been used to react α,β-unsaturated esters with keto esters, proceeding through a reductive aldolization followed by lactonization. beilstein-journals.orgnih.gov Applying this logic, this compound could be made to react with other carbonyl compounds in a cascade sequence to build complex lactones.

Tandem Reactions: The alkene can be functionalized first (e.g., via dihydroxylation, epoxidation, or metathesis), with the resulting intermediate undergoing further transformation at the β-ketoester moiety. This would allow for the programmed construction of highly functionalized acyclic and cyclic systems.

Applications in Materials Science and Other Fields

While the primary focus for fluorinated ketoesters is often in medicinal chemistry, their unique properties suggest potential applications in other areas, particularly materials science. nih.gov The incorporation of fluorine into polymers can enhance thermal stability, chemical resistance, and alter surface properties.

Unexplored avenues for this compound include:

Monomer Synthesis: The terminal alkene functionality allows this compound to act as a monomer in polymerization reactions. The resulting polymers would feature a pendant difluoro-ketoester group at regular intervals. This functionality could be used for post-polymerization modification, allowing for the covalent attachment of other molecules or for tuning the material's properties.

Development of Fluorinated Polyimides: Fluorine-containing diamine monomers are used to create polyimides with reduced charge transfer complex interactions, leading to higher transparency and thermal stability for applications like flexible displays. nih.gov While not a diamine itself, this compound could serve as a precursor to novel fluorinated monomers or as an additive to modify the properties of existing polymers. The table below outlines potential research directions in this area.

| Research Area | Potential Role of the Compound | Desired Outcome |

| Polymer Synthesis | Functional monomer in addition polymerization. | Creation of novel fluoropolymers with tunable properties for coatings or specialty plastics. |

| Materials Modification | Additive or precursor to a modifying agent. | Enhanced thermal stability, chemical resistance, or specific surface properties in existing polymers. |

| Precursor to Specialty Monomers | Chemical modification to create novel diols, diamines, or diacids. | Synthesis of new building blocks for high-performance polymers like polyimides or polyesters. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 3,3-difluoro-2-oxohex-5-enoate, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves fluorination of a β-ketoester precursor. For example, diethyl 2-oxohex-5-enoate could undergo electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (−78°C to room temperature) critically affect regioselectivity and fluorination efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification due to the compound’s polar functional groups .

- Data Note : Monitor reaction progress via <sup>19</sup>F NMR to confirm difluorination at the 3,3-position, as competing side reactions (e.g., over-fluorination or ester hydrolysis) may occur .

Q. How can spectroscopic techniques distinguish this compound from structurally similar fluorinated esters?

- Methodology :

- <sup>1</sup>H NMR : The vinylic proton (C5-CH₂) appears as a multiplet (δ 5.3–5.7 ppm) due to coupling with adjacent CH₂ and fluorine atoms. The ester ethyl group (CH₃CH₂O) shows a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm).

- <sup>19</sup>F NMR : Two equivalent fluorine atoms at C3 produce a singlet near δ −110 to −120 ppm.

- IR : Strong C=O stretches (1740–1760 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) confirm the ester and difluoro motifs .

Advanced Research Questions

Q. What role do the 3,3-difluoro and α-ketoester groups play in modulating the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Mechanistic Insight : The electron-withdrawing difluoro group enhances the electrophilicity of the α-ketoester, facilitating nucleophilic attacks. For Diels-Alder reactions, the dienophile activity can be tuned by adjusting solvent polarity (e.g., toluene vs. DMF). Computational studies (DFT) suggest the difluoro substituent stabilizes transition states via inductive effects, reducing activation energy by ~15–20% compared to non-fluorinated analogs .

- Experimental Validation : Perform kinetic studies under varying temperatures (25–80°C) and monitor diastereoselectivity using chiral HPLC .

Q. How do discrepancies in reported crystallographic data for fluorinated esters inform structural analysis of this compound?

- Data Contradiction Analysis : Some fluorinated esters exhibit polymorphism (e.g., differences in torsion angles or packing motifs). For this compound, resolve ambiguities via:

- Single-crystal X-ray diffraction : Use synchrotron radiation to enhance resolution for fluorine atom positioning.

- Hirshfeld surface analysis : Compare intermolecular F···H and C=O···H interactions with databases (e.g., Cambridge Structural Database) to validate bond lengths and angles .

Q. What are the challenges in interpreting metabolic stability data for fluorinated α-ketoesters in biological systems?

- Methodological Considerations :

- In vitro assays : Use liver microsomes (human/rat) to assess esterase-mediated hydrolysis. LC-MS/MS can detect degradation products (e.g., 3,3-difluoro-2-oxohex-5-enoic acid).

- Fluorine-specific pitfalls : Fluorine’s electronegativity may alter metabolite polarity, complicating chromatographic separation. Optimize mobile phases (e.g., ammonium formate buffer) to resolve peaks .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| <sup>19</sup>F NMR | Fluorine position/equivalence | |

| X-ray crystallography | Polymorphism analysis | |

| DFT calculations | Transition state modeling | |

| Chiral HPLC | Diastereomer separation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.